molecular formula C19H19N3O2S B7462851 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide

2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B7462851
M. Wt: 353.4 g/mol
InChI Key: DRTGSQYYZNMFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide, also known as EBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBA belongs to the class of benzothiazole derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it has been shown to interact with various biological targets, including enzymes and receptors. 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects, including neuroprotective, anti-tumor, and antibacterial effects. 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has been shown to protect neurons from oxidative stress and apoptosis, which are involved in the development of neurodegenerative diseases. 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has also been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide also has limited toxicity data, which can affect its safety profile.

Future Directions

There are several future directions for research on 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide, including further studies on its mechanism of action and biological targets, optimization of its pharmacokinetic properties, and development of new derivatives with improved activity and selectivity. 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide can also be studied for its potential use in the treatment of other diseases, such as bacterial infections and inflammatory disorders. Additionally, 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide can be studied for its potential use as a tool compound for the study of biological processes and drug discovery.

Synthesis Methods

2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multi-step process starting from 2-aminobenzothiazole and 4-acetamidophenylboronic acid. The synthesis involves the use of various reagents and catalysts, including palladium acetate, triphenylphosphine, and sodium carbonate. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to achieve high yields and purity of 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide.

Scientific Research Applications

2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has been shown to have potential applications in various scientific research fields, including neuroscience, cancer biology, and drug discovery. In neuroscience, 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. In cancer biology, 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has been shown to have anti-tumor activity and potential use in the development of cancer therapies. 2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide has also been studied as a potential drug candidate for the treatment of bacterial infections.

properties

IUPAC Name

2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-3-13-6-9-16-17(10-13)25-19(21-16)22-18(24)11-14-4-7-15(8-5-14)20-12(2)23/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTGSQYYZNMFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetamidophenyl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide

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